molecular formula C9H11NO B008427 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one CAS No. 102879-33-4

5,6,7,8-Tetrahydroisoquinolin-3(2H)-one

Cat. No. B008427
M. Wt: 149.19 g/mol
InChI Key: NAVNEMDRBCCOTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 5,6,7,8-tetrahydroisoquinoline derivatives has been explored through various methods. One approach involves the regioselective cyclocondensation of diacetyl compounds with cyanothioacetamide, followed by reactions with ethyl iodide or 2-chloroacetamide to yield 3-ethylthio-5,6,7,8-tetrahydroisoquinoline and related compounds (Sayed et al., 2022). Another method utilizes FeCl3.6H2O catalyzed intramolecular Friedel-Crafts reaction of benzylamino-substituted propargylic alcohols for the one-step synthesis of these compounds, marking a significant advancement in their preparation (Huang et al., 2008).

Molecular Structure Analysis The crystal structure of these compounds has been elucidated through X-ray diffraction analysis, revealing insights into their molecular framework and helping in the understanding of their chemical behavior (Sayed et al., 2022).

Chemical Reactions and Properties Tetrahydroisoquinolines undergo various chemical reactions, including cyclocondensation, cyclization, and interactions with different reagents to form a wide range of derivatives with potential biological activities. These reactions enable the exploration of their chemical properties and the synthesis of compounds with modified structures for specific applications.

Physical Properties Analysis The physical properties of 5,6,7,8-tetrahydroisoquinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their characterization and application in different fields. These properties are determined through comprehensive analyses and are essential for the development of pharmaceuticals and materials.

Chemical Properties Analysis The chemical properties of these compounds, including their reactivity, stability, and interactions with biological targets, are of significant interest. Studies have shown that some derivatives exhibit moderate to strong anticancer activity and high antioxidant properties, highlighting their potential as therapeutic agents (Sayed et al., 2022).

Scientific Research Applications

  • Medicinal Chemistry and Pharmacology :

    • 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, a derivative, may have therapeutic utility as a potent inhibitor of phenylethanolamine N-methyltransferase (Demarinis et al., 1981).
    • 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline, another derivative, is a pharmacologically active alkaloid formed by the condensation of dopamine with formaldehyde (Cohen et al., 1972).
    • Compounds like 1,3,4,5-trimthoxybenzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline have shown significant bronchodilator activity (Iwasawa & Kiyomoto, 1967).
  • Organic Synthesis :

    • The isomerization of 1,2,3,4-tetrahydroisoquinoline to 5,6,7,8-tetrahydroisoquinoline can be utilized for selective formation of isoquinoline in a closed reactor (Okazaki et al., 1990).
    • Synthesis and characterization of new tetrahydroisoquinolines have potential applications in organic chemistry research (Marae et al., 2021).
    • Catalytic hydrogenation of variously substituted 1-arylisoquinolin-3(2H)-ones yields 5,6,7,8-tetrahydroisoquinolin-3(2H)-ones and their 1,4-dihydro derivatives, which are important in synthesis (Hazai et al., 1989).
  • Chemical Research :

    • The chiral NCN ligand, 5,6,7,8-Tetrahydro-5,7-methanoquinolin-2-yl, has been used as an asymmetric catalyst in reactions (Yoon et al., 2006).
    • The rearrangement of 2,2-(4,6-7,8-tetrahydroisoquinolin-3-yl)oxyacetamides with sodium ethoxide leads to the synthesis of biologically interesting compounds (Sirakanyan et al., 2015).

Safety And Hazards

The safety and hazards of 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one are not well-documented. It is recommended to handle this compound with care and use appropriate personal protective equipment .

properties

IUPAC Name

5,6,7,8-tetrahydro-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h5-6H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVNEMDRBCCOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CNC(=O)C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroisoquinolin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H He, X Hu, F Teng, Z Liu, Q Zhang, Z Feng… - Bioorganic & medicinal …, 2020 - Elsevier
Enhancer of zeste homolog 2 (EZH2) serves as the catalytic subunit of the polycomb repression complex 2 (PRC2), which is implicated in cancer progression metastasis and poor …
Number of citations: 9 www.sciencedirect.com
AS Fisyuk, MA Vorontsova - Chemistry of Heterocyclic Compounds, 1998 - Springer
N-3-oxoalkylamides and-thioamides in synthesis of heterocyclic compounds. 4. Synthesis of hydrogenated derivatives of quinoline Page 1 Chenustry of Heterocyclic Compounds, Vol. …
Number of citations: 8 link.springer.com
X Hu, L Li, Q Zhang, Q Wang, Z Feng, Y Xu, Y Xia… - Bioorganic …, 2020 - Elsevier
A series of 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one derivatives were designed, synthesized and confirmed as tubulin polymerization inhibitors. All compounds were …
Number of citations: 11 www.sciencedirect.com
WS Saari, JS Wai, TE Fisher, CM Thomas… - Journal of medicinal …, 1992 - ACS Publications
A series of nonnucleoside 3-aminopyridin-2 (lH)-one derivatives was synthesized and evaluated for HIV-1 RT inhibitory properties. Several analogs proved to be potent and highly …
Number of citations: 145 pubs.acs.org
N Huang, P Liao, Y Zuo, L Zhang… - Journal of Medicinal …, 2023 - ACS Publications
Enhancer of zeste homolog 2 (EZH2) mediates the trimethylation of histone 3 lysine 27 (H3K27) to promote gene silencing. Inhibition of EZH2 is a viable strategy for cancer treatment; …
Number of citations: 5 pubs.acs.org
Q Zhang, X Chen, J Cao, W Yang, G Wan… - Journal of Medicinal …, 2023 - ACS Publications
Enhancer of zeste homologue 2 (EZH2) is the enzymatic catalytic subunit of polycomb repressive complex 2 (PRC2), which plays an important role in post-translational modifications of …
Number of citations: 8 pubs.acs.org
Q Zhang, X Chen, X Hu, X Duan, G Wan, L Li… - Biomedicine & …, 2022 - Elsevier
The histone lysine methyltransferase EZH2 has been implicated as a key component in cancer development. Up to date, there are only a few EZH2 covalent inhibitors. In this study, a …
Number of citations: 7 www.sciencedirect.com
KD Konze - 2015 - search.proquest.com
In eukaryotic genomes, DNA is wrapped around histone proteins to form repeating units known as nucleosomes, which are further condensed into chromosomes. This high level of …
Number of citations: 3 search.proquest.com

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